Tirabrutinib, also known as ONO/GS-4059, is a second-generation, highly selective, and irreversible Bruton’s tyrosine kinase (BTK) inhibitor. [, , ] It is classified as a small molecule inhibitor and is primarily investigated for its potential in treating various B-cell malignancies and autoimmune disorders. [, , , , ] Tirabrutinib is designed to target BTK, a key regulator of the B-cell receptor (BCR) signaling pathway, which plays a crucial role in B-cell development, activation, and survival. [, , ]
Tirabrutinib exerts its effects by irreversibly and covalently binding to the cysteine 481 residue in the ATP-binding pocket of BTK. [, , ] This binding inhibits BTK activity, effectively disrupting the downstream signaling pathways initiated by BCR activation. [, , ] By targeting BTK, tirabrutinib suppresses B-cell proliferation, survival, and differentiation, ultimately contributing to its anti-tumor and immunomodulatory effects. [, , ]
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: